9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No.: 898442-97-2
Cat. No.: VC4921746
Molecular Formula: C21H19N5O4
Molecular Weight: 405.414
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898442-97-2 |
|---|---|
| Molecular Formula | C21H19N5O4 |
| Molecular Weight | 405.414 |
| IUPAC Name | 9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C21H19N5O4/c1-11-4-6-12(7-5-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-9-8-13(29-2)10-15(14)30-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
| Standard InChI Key | CFQZVDGRDCWDPK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N |
Introduction
9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound belonging to the purine class of heterocyclic compounds. Its structure features a purine core with a dimethoxyphenyl group and a methylphenyl group attached, suggesting potential biological activity. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural characteristics, which are similar to those of nucleotides, the building blocks of DNA and RNA.
Synthesis Methods
The synthesis of 9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Techniques like chromatography are often used for purification.
Synthesis Steps:
-
Preparation of the Purine Core: The synthesis begins with the formation of the purine ring system.
-
Introduction of Substituents: The 2,4-dimethoxyphenyl and 4-methylphenyl groups are then introduced into the purine core.
-
Purification: Final purification steps involve methods such as chromatography to achieve high purity.
Chemical Reactions and Interactions
9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including those involving its functional groups. Common reagents for these reactions are not specified in the available literature, but the compound's structure suggests potential for interactions with biological targets such as enzymes or receptors.
Potential Biological Targets:
-
Enzymes: Compounds with similar structures may act as enzyme inhibitors.
-
Receptors: They could modulate signaling pathways by interacting with specific receptors.
Comparison with Similar Compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Not specified | Dimethoxyphenyl and methylphenyl substituents |
| 2-(2,4-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Not specified | Different methoxy substitution pattern |
| Uric Acid | C5H4N4O3 | Basic purine structure without additional substituents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume